![molecular formula C19H15FN2O B5760910 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide](/img/structure/B5760910.png)
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 protein. HER2 is a receptor protein that is overexpressed in certain types of cancer, particularly breast cancer. TAK-285 has shown promise as a potential treatment for HER2-positive breast cancer.
Mécanisme D'action
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide works by binding to the HER2 protein and inhibiting its activity. HER2 is a member of the epidermal growth factor receptor (EGFR) family of proteins, which play a key role in cell growth and division. Overexpression of HER2 is associated with increased cell proliferation and survival, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has been shown to inhibit the phosphorylation of HER2, leading to downstream effects on cell signaling pathways. This results in reduced cell proliferation and increased cell death in HER2-positive breast cancer cells. 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has also been shown to inhibit the growth of cancer stem cells, which are thought to play a role in tumor recurrence and resistance to therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide is its specificity for HER2, which reduces the risk of off-target effects. 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has also shown promise in combination with other anti-cancer drugs, suggesting that it could be used as part of a combination therapy approach. However, 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide. One area of interest is the development of combination therapies that include 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide, either with other targeted therapies or with chemotherapy. Another area of research is the identification of biomarkers that could be used to predict response to 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide. Finally, there is interest in exploring the potential use of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide in other types of cancer that overexpress HER2, such as gastric and ovarian cancer.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide involves several steps, starting with the reaction of 4-fluoroaniline with 2-methyl-4-quinolinecarboxaldehyde to form a Schiff base. This is followed by a Michael addition reaction with acryloyl chloride to form the final product, 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has been extensively studied in preclinical models of HER2-positive breast cancer. In vitro studies have shown that 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide inhibits the growth of HER2-positive breast cancer cells, both alone and in combination with other anti-cancer drugs. In vivo studies in mouse models of breast cancer have also demonstrated the efficacy of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide in reducing tumor growth and metastasis.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c1-13-12-18(16-4-2-3-5-17(16)21-13)22-19(23)11-8-14-6-9-15(20)10-7-14/h2-12H,1H3,(H,21,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYVBMOTVMMKF-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.